molecular formula C8H10ClNO2 B112214 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride CAS No. 19745-72-3

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Cat. No.: B112214
CAS No.: 19745-72-3
M. Wt: 187.62 g/mol
InChI Key: WOXTWTXRXKAZPT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a white crystalline solid that is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur. These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and metabolic processes. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level [8][8].

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with specific biomolecules and its overall biochemical effects .

Preparation Methods

The synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at a temperature range of 30-60°C, preferably 35-45°C. The intermediate imine layer formed during the reaction is separated and hydrolyzed to obtain the final product .

Chemical Reactions Analysis

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride has several scientific research applications:

    Organic Synthesis: It is used as a building block in the preparation of various organic compounds.

    Chromatography: It serves as a reagent in chromatography for the separation and analysis of different substances.

    Pharmaceuticals: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of various bioactive compounds, influencing biochemical pathways and molecular targets. The specific molecular targets and pathways depend on the context of its application in research .

Comparison with Similar Compounds

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXTWTXRXKAZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173429
Record name 4-Hydroxy-alpha-aminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-72-3
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19745-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-alpha-aminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-alpha-aminoacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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